2-Methylazulene

概述

描述

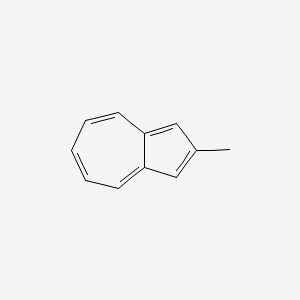

2-Methylazulene is an organic compound with the molecular formula C₁₁H₁₀ It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The presence of a methyl group at the second position of the azulene ring distinguishes this compound from its parent compound

作用机制

Target of Action

2-Methylazulene is a derivative of azulene, an aromatic hydrocarbon It’s known that this compound derivatives, possessing electron-withdrawing substituents such as alkoxycarbonyl or cyano group at the 1- and/or 3-positions, are reactive .

Mode of Action

The mode of action of this compound involves its interaction with its targets. For instance, this compound derivatives undergo a condensation reaction with benzaldehyde in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives . This reaction can be influenced by the presence of electron-withdrawing substituents at the 1- and/or 3-positions .

Biochemical Pathways

Azulene and its derivatives, including this compound, have been found to exert anti-inflammatory effects through complex interactions with biological pathways . One key mechanism involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .

Result of Action

The result of the action of this compound is the production of 2-styrylazulene derivatives from a condensation reaction with benzaldehyde . These derivatives can be further transformed into various functional azulene derivatives .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of sodium alkoxide and benzaldehyde is necessary for the condensation reaction to occur . Additionally, the presence of electron-withdrawing substituents at the 1- and/or 3-positions of this compound derivatives can influence the reactivity of the compound .

生化分析

Biochemical Properties

It is known that azulene derivatives, including 2-Methylazulene, have unique chemical structures that could potentially interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Azulene derivatives have been shown to possess interesting biological properties, suggesting that this compound could potentially influence cell function .

Molecular Mechanism

It is known that azulene derivatives can undergo various chemical transformations, suggesting that this compound could potentially interact with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

Azulene derivatives have been used in various chemical transformations, suggesting that this compound could potentially exhibit changes over time in laboratory settings .

Metabolic Pathways

Azulene derivatives are known to undergo various chemical transformations, suggesting that this compound could potentially be involved in certain metabolic pathways .

Transport and Distribution

Given the chemical properties of azulene derivatives, it is possible that this compound could interact with certain transporters or binding proteins .

Subcellular Localization

Given the chemical properties of azulene derivatives, it is possible that this compound could be directed to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylazulene can be synthesized through several methods. One common approach involves the cycloaddition reaction of tropolone with a suitable dienophile, followed by methylation. Another method includes the condensation of cycloheptatriene derivatives with acetylenes under high-temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions: 2-Methylazulene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azulenequinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Azulenequinones.

Reduction: Dihydro-2-methylazulene.

Substitution: Various substituted azulenes depending on the reagents used.

科学研究应用

2-Methylazulene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

Medicine: Explored as a component in drug development, particularly for its potential use in cancer imaging.

Industry: Utilized in the production of dyes and pigments due to its intense blue color.

相似化合物的比较

Azulene: The parent compound, known for its blue color and aromatic properties.

1-Methylazulene: Another methylated derivative with similar but distinct chemical properties.

Azulenequinones: Oxidized derivatives with different reactivity and applications.

Uniqueness of 2-Methylazulene: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

属性

IUPAC Name |

2-methylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCFBHGCJAIXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456070 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-86-8 | |

| Record name | 2-methylazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-styrylazulene derivatives be synthesized using 2-methylazulene?

A1: this compound derivatives, particularly those with electron-withdrawing groups like alkoxycarbonyl or cyano groups at the 1- and/or 3-positions, readily undergo condensation reactions with benzaldehyde in the presence of sodium alkoxide. This reaction yields 2-styrylazulene derivatives. [, ]. 2-Styrylazulene itself can be obtained by removing the substituents from the 2-styrylazulene derivative. []

Q2: Can this compound be used to synthesize azuleno[1,2-c]thiophenes?

A2: Yes, a simple method utilizes 1-acyl-2-(bromomethyl)azulene, synthesized from this compound via acylation and bromination, as a starting material. Reacting this compound with thioamides efficiently produces azuleno[1,2-c]thiophenes. []

Q3: Is there a way to synthesize 2-formylazulene derivatives from this compound?

A3: Two main approaches exist:

Q4: What happens when dimethyl this compound-1,3-dicarboxylate reacts with p-nitroso-N,N-dimethylaniline?

A4: In the presence of NaOR (R=Me or Et), this reaction forms 3-alkoxycarbonyl-2-[p-(dimethylamino)phenyliminomethyl]azulene-1-carboxylic acids. These products can be hydrolyzed with hydrochloric acid to yield 3-alkoxycarbonyl-2-formylazulene-1-carboxylic acids. Furthermore, acetylation of 2-formylazulene-1-carboxylic acids with acetic anhydride produces five-membered lactol acetates. []

Q5: Can this compound derivatives be used to synthesize bicyclic azulene compounds?

A5: Yes, researchers have successfully synthesized bicyclic azulene compounds like ethyl 4-(cyanoethoxycarbonylmethyl)-2-methylazulene-1-carboxylate (2) and ethyl 4-(cyanoethoxycarbonylmethyl)azulene-1-carboxylate (3) starting from this compound derivatives. For example, compound (2) was synthesized starting from ethyl 4-chloro-2-methylazulene-1-carboxylate. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C11H10, and its molecular weight is 142.20 g/mol.

Q7: How is the structure of this compound derivatives confirmed?

A7: Various spectroscopic techniques are employed to characterize these compounds, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, in the study on the synthesis of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran, all new compounds were characterized using these spectroscopic methods []. Furthermore, X-ray crystallography can provide definitive structural information, as demonstrated in the same study where the structure of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran was confirmed by X-ray crystallography [].

Q8: Is this compound thermally stable? What happens when it is heated?

A8: this compound, like other azulene compounds, undergoes thermal rearrangement to form naphthalene derivatives. This process is catalyzed by methyl radicals, suggesting a radical mechanism. Interestingly, this compound yields both 1-methylnaphthalene and 2-methylnaphthalene, highlighting the complexity of the rearrangement process. [, , ]

Q9: What influences the regioselectivity of the azulene-to-naphthalene rearrangement?

A9: The rearrangement is proposed to occur through a series of radical-mediated steps: a radical attacks the seven-membered ring, followed by migration of the attacked carbon and its substituent into the five-membered ring, and finally, loss of a radical, hydrogen atom, or methyl group to form the naphthalene product. The exact mechanism and factors influencing the final position of carbons and substituents in the naphthalene ring are not fully understood, leading to the observed regioisomers in some cases. [, ]

Q10: Are there any potential applications for this compound derivatives in medicinal chemistry?

A10: Research suggests that this compound can serve as a scaffold for developing Positron Emission Tomography (PET) probes targeting cyclooxygenase-2 (COX2), an enzyme overexpressed in certain cancers. While further research is needed, these findings highlight the potential of this compound derivatives for cancer imaging. [, ]

Q11: Can this compound derivatives be used in polymer chemistry?

A11: Yes, bridged zirconocenes incorporating this compound units in their structure have been investigated for olefin polymerization. These complexes, when activated, demonstrate high catalytic activity in the polymerization of propene, yielding isotactic polypropylene. This highlights the potential of incorporating this compound into ligands for designing catalysts. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the effect of substituents on the X–H (X=CH2, NH, O) bond dissociation energies of this compound derivatives. These calculations provided insights into how substituents influence the reactivity and stability of these compounds. []

Q13: Have theoretical studies provided insights into the azulene-to-naphthalene rearrangement?

A13: Yes, DFT calculations have been used to explore the energy landscape of the azulene-to-naphthalene rearrangement. These studies suggest that radical-promoted mechanisms, such as the methylene walk and spiran pathways, are more favorable than intramolecular pathways at temperatures typically used in experimental conditions. This theoretical understanding helps to rationalize the observed product distributions in the thermolysis of azulene derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。